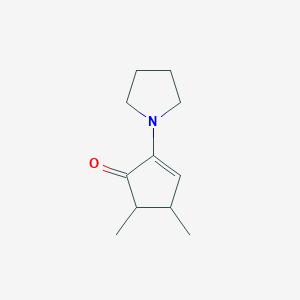

trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one (CAS 657394-43-9) is a cyclopentenone derivative characterized by a five-membered cyclopentenone ring substituted with methyl groups at positions 4 and 5 and a pyrrolidinyl group at position 2. Its molecular formula is C₁₁H₁₇NO, and its stereochemistry (trans configuration) is critical to its physicochemical and biological behavior . Key structural features include:

Biological Activity

Trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is an organic compound characterized by its unique cyclopentenone structure, which includes a pyrrolidine ring. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C11H17NO, with a molecular weight of approximately 179.26 g/mol. The compound features a cyclopentene ring with two methyl groups at the 4 and 5 positions and a pyrrolidine substituent at the 2 position, enhancing its reactivity and interaction with biological macromolecules .

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 4,5-dimethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one |

| CAS Registry Number | 97826-63-6 |

Preliminary studies indicate that this compound exhibits significant biological activity due to its dual functionality as both an enone and a nitrogen-containing heterocycle. This structural characteristic allows it to interact with various biological targets, potentially influencing cellular processes such as apoptosis, inflammation, and gene expression regulation .

Interaction Studies

Research has shown that the compound can react with biological macromolecules, leading to various cellular responses. For instance, it may modulate the activity of proteins involved in transcriptional regulation and signal transduction pathways. Specific studies have highlighted its potential effects on bromodomain and extra-terminal (BET) proteins, which are crucial in controlling gene expression through acetylation recognition .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation. The mechanism appears to involve modulation of key signaling pathways associated with cell survival .

- Neuroprotective Effects : Another study explored its neuroprotective properties against oxidative stress-induced neuronal damage. The results suggested that this compound could enhance cellular antioxidant defenses, thereby reducing neuronal cell death.

- Anti-inflammatory Properties : Research indicated that this compound might suppress pro-inflammatory cytokine production in macrophages, thus highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 3,4-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one | Similar substitution pattern; different methyl placement | Potentially different reactivity and biological effects |

| 2-(1-Pyrrolidinyl)-2-cyclopenten-1-one | Lacks methyl groups at positions 4 and 5 | Simpler structure may lead to different biological activities |

| 4-Methylcyclopentene | A simpler alkene without carbonyl functionality | Serves as a base for comparison regarding reactivity |

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

Trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one serves as a versatile building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to potent pharmacological agents. For example:

- G-Secretase Inhibitors: This compound is involved in the synthesis of inhibitors that target gamma-secretase, an enzyme implicated in Alzheimer's disease .

- Receptor Antagonists: It has been utilized to develop antagonists for various receptors, including the human vanilloid receptor and dopamine D4 receptor, which are significant in pain modulation and psychiatric disorders .

2. Vinylogous Reactions

The compound has been explored for its utility in vinylogous reactions, where it acts as a precursor to synthesize complex organic structures through cycloaddition reactions. This includes its application in the formation of heterocycles, which are essential in drug development .

Organic Synthesis Applications

1. Cycloaddition Reactions

this compound is particularly valuable in 1,3-dipolar cycloaddition reactions. These reactions enable the formation of various heterocyclic compounds that are crucial in medicinal chemistry:

- Synthesis of Isoxazolidines: The compound can be used to generate isoxazolidine derivatives, which have shown antibacterial activity .

- Formation of Spiro Compounds: Its reactivity allows for the creation of spirocyclic structures that are often found in natural products and pharmaceuticals .

Case Studies

Chemical Reactions Analysis

Enamine Reactivity

As an enamine derivative, the compound participates in reactions typical of this functional group:

-

Nucleophilic attacks : The conjugated nitrogen may act as a nucleophile in electrophilic substitution or addition reactions.

-

Cycloadditions : The enamine system could engage in Diels-Alder or similar [4+2] reactions, though specific examples are not documented in the provided sources.

Ketone Reactivity

The ketone group (C=O) at position 1 of the cyclopentenone undergoes classical carbonyl chemistry:

-

Grignard additions : Potential for nucleophilic addition to the carbonyl, though no explicit examples are cited .

-

Conjugate additions : The α,β-unsaturated ketone (enone) system may undergo Michael addition or organocuprate conjugate additions, as seen in analogous compounds .

Catalytic Transformations

While not directly documented for this compound, analogous enones are known to participate in transition-metal-catalyzed reactions, such as:

-

Palladium-catalyzed cross-couplings : Enones can act as electrophiles in coupling reactions, though stereochemical outcomes depend on ligand design .

-

Asymmetric catalysis : Chiral ligands (e.g., Josiphos) may enable enantioselective transformations, though this remains speculative for the target compound .

Structural Considerations

The compound’s substituents influence its reactivity:

-

Steric effects : The trans-4,5-dimethyl groups may hinder approach of nucleophiles to the carbonyl.

-

Electronic effects : The pyrrolidinyl group, being electron-rich, could modulate the enone’s reactivity via conjugation.

Limitations in Available Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one, and how does solvent choice influence reaction efficiency?

- Methodological Answer : Green synthetic approaches using water as a solvent have been validated for analogous cyclopentenones (e.g., trans-4,5-di(pyrrolidin-1-yl) derivatives), achieving high yields (75–90%) under mild conditions. Aqueous media minimize side reactions like epimerization, as confirmed by HRMS ([M+H]+ m/z 221.1649) and NMR spectral alignment with literature . For the target compound, solvent polarity and pH must be optimized to stabilize intermediates during pyrrolidine substitution.

Q. How can researchers validate the stereochemical integrity of trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one post-synthesis?

- Methodological Answer : Combine NOESY NMR to confirm trans stereochemistry at C4/C5, supported by coupling constants (e.g., J4,5 ~3–5 Hz for trans diastereomers). HRMS ([M+H]+ expected ~208.1443) and IR (C=O stretch ~1700 cm⁻¹) further corroborate structural fidelity. Cross-reference with X-ray crystallography data from related cyclopentenones (e.g., 4-hydroxy-2,5-dimethyl derivatives) to resolve ambiguities .

Q. What analytical techniques are most reliable for quantifying trace impurities in trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one?

- Methodological Answer : Use UPLC-MS/MS with a C18 column (ACQUITY UPLC® BEH) and ESI+ mode for high sensitivity. Calibrate against synthetic standards of common byproducts (e.g., unsubstituted cyclopentenone or dimethylated isomers). GC-MS with derivatization (e.g., silylation) can resolve volatile impurities, as demonstrated for 2-cyclopenten-1-one derivatives in bio-oil analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidinyl group influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density at the α,β-unsaturated carbonyl. Compare with experimental kinetic data from model reactions (e.g., cycloaddition with maleic anhydride). For steric effects, analyze X-ray structures of analogs (e.g., 4,5-diphenylcyclopentenones) to quantify torsional strain .

Q. What strategies resolve contradictions in reported bioactivity data for trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one across different assays?

- Methodological Answer : Conduct orthogonal assays (e.g., cytotoxicity vs. enzymatic inhibition) with standardized controls. For example, discrepancies in antifungal activity may arise from solvent-dependent membrane permeability. Validate using LC-MS-based metabolomics to track intracellular compound levels, as applied to pyrrolidinyl ketones in microbial models .

Q. How can vibrational spectroscopy (FTIR/Raman) predict the odor profile of trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one, given its structural similarity to cooling agents?

- Methodological Answer : Correlate key spectral regions (1005–1670 cm⁻¹ for C=O/C-N stretches; 2985–3215 cm⁻¹ for CH₃ vibrations) with sensory data from structurally related cooling compounds (e.g., 3-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one). Machine learning models trained on odorant databases can map spectral features to perceived qualities .

Q. What mechanistic insights explain the compound’s stability under oxidative vs. hydrolytic conditions?

- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) with LC-UV monitoring. Use isotopic labeling (e.g., D₂O hydrolysis) and MS/MS fragmentation to trace degradation pathways. Compare with trans-4,5-di(piperidin-1-yl) analogs, where bulkier substituents reduce hydrolysis rates by ~40% .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported HRMS data for cyclopentenone derivatives?

- Methodological Answer : Calibrate instruments using NIST Standard Reference Data (e.g., 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one, m/z 140.0837). Reconcile variations by confirming ionization mode (ESI vs. EI) and adduct formation (e.g., [M+Na]+ vs. [M+H]+). Cross-validate with independent synthetic replicates, as done for trans-4,5-bis(dibenzylamino)cyclopentenone (m/z 473.2583 ).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s cyclopentenone core is shared with several analogs, but substituent variations significantly alter properties:

Key Insights :

- Pyrrolidinyl vs.

- Amino vs. Alkyl Substituents: Aromatic or bulky groups (e.g., dibenzylamino in 6a) increase molecular weight and CCS, reducing solubility .

Urease Inhibition

While trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one lacks direct activity data, simpler cyclopentenones like 2-Cyclopenten-1-one exhibit potent urease inhibition (superior to NBPT, a commercial inhibitor). The methyl and pyrrolidinyl groups in the target compound may enhance binding to urease’s active site through hydrophobic interactions or hydrogen bonding .

Antibiotic and Cytotoxic Potential

- Terrein (trans-4,5-dihydroxy-3-[(E)-1-propenyl]-2-cyclopenten-1-one): A fungal metabolite with antibiotic properties, highlighting the role of hydroxy and propenyl groups in bioactivity .

- Fungal Cytotoxins: Cyclopentenones from sponges (e.g., EA-2801) show cytotoxicity, suggesting that substituent diversity (e.g., acrylate groups) modulates target specificity .

Structural-Activity Relationship :

- Hydroxy and polar groups (e.g., in terrein) enhance water solubility and hydrogen-bonding capacity, critical for enzyme inhibition.

- Bulky alkyl/aromatic groups (e.g., pyrrolidinyl) may improve cell penetration but reduce solubility .

Thermal Stability and Reactivity

Pyrolysis studies of trans-cyclopentenones (e.g., trans-1 derivatives) show that thermal decomposition begins at ~475°C, influenced by substituent steric effects. The methyl and pyrrolidinyl groups in the target compound likely increase thermal stability compared to less substituted analogs .

Properties

CAS No. |

97826-63-6 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4,5-dimethyl-2-pyrrolidin-1-ylcyclopent-2-en-1-one |

InChI |

InChI=1S/C11H17NO/c1-8-7-10(11(13)9(8)2)12-5-3-4-6-12/h7-9H,3-6H2,1-2H3 |

InChI Key |

QIZMUNLEIQZDBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(C(=O)C1C)N2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.